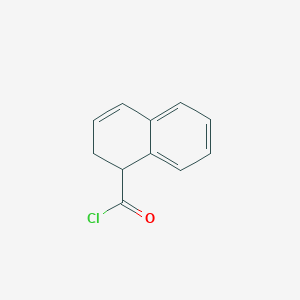

1,2-Dihydronaphthalene-1-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydronaphthalene-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZCZPVTOOPIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CC=C2C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664797 | |

| Record name | 1,2-Dihydronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61836-95-1 | |

| Record name | 1,2-Dihydronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dihydronaphthalene 1 Carbonyl Chloride

Strategies for Carbonyl Chloride Formation from Corresponding Carboxylic Acid Precursors

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The hydroxyl group of the acid is substituted with a chlorine atom, significantly increasing the reactivity of the carbonyl group for subsequent reactions. chemguide.co.uk This is accomplished by using specific chlorinating agents. chemguide.co.uk

Several reagents are commonly employed to convert carboxylic acids, such as 1,2-Dihydronaphthalene-1-carboxylic acid, into their corresponding acyl chlorides. The choice of reagent often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product, as the byproducts vary significantly.

Thionyl Chloride (SOCl₂) : This is a widely used reagent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. chemguide.co.ukcommonorganicchemistry.com The reaction is often performed neat at reflux or in an inert solvent. commonorganicchemistry.com

Oxalyl Chloride ((COCl)₂) : A milder and more selective reagent than thionyl chloride, it is often used for more sensitive substrates. wikipedia.org The reaction is typically run in a solvent like dichloromethane (DCM) at room temperature. commonorganicchemistry.com

Phosphorus(V) Chloride (PCl₅) : This solid reagent reacts with carboxylic acids in the cold to produce the acyl chloride, along with phosphorus trichloride oxide (POCl₃) and HCl as byproducts. chemguide.co.ukchemguide.co.uk The liquid byproducts require separation from the acyl chloride, often via fractional distillation. chemguide.co.uk

Phosphorus(III) Chloride (PCl₃) : A liquid reagent that provides a less vigorous reaction compared to PCl₅. The byproducts include phosphoric(III) acid (H₃PO₃). chemguide.co.uk

| Reagent | Formula | Typical Conditions | Byproducts | Key Advantages/Disadvantages |

| Thionyl Chloride | SOCl₂ | Neat or with solvent, reflux | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. chemguide.co.ukdoubtnut.com |

| Oxalyl Chloride | (COCl)₂ | DCM solvent, room temp. | CO(g), CO₂(g), HCl(g) | Milder conditions, suitable for sensitive molecules. wikipedia.org |

| Phosphorus(V) Chloride | PCl₅ | Cold reaction, no solvent needed | POCl₃(l), HCl(g) | Vigorous reaction; liquid byproduct requires separation. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | Moderate conditions | H₃PO₃(l) | Less dramatic reaction; requires product distillation. chemguide.co.uk |

To increase the rate and efficiency of acid chlorination, particularly with less reactive agents like thionyl chloride or phosgene, catalysts are often employed. google.com

N,N-dimethylformamide (DMF) is a common catalyst used in reactions involving both thionyl chloride and oxalyl chloride. wikipedia.orggoogle.com In the case of oxalyl chloride, DMF reacts to form the Vilsmeier reagent, an iminium intermediate. This intermediate is highly reactive and efficiently converts the carboxylic acid into the acyl chloride, regenerating the DMF catalyst in the process. wikipedia.org

Other catalysts that have been explored for the synthesis of acid chlorides from carboxylic acids and phosgene include substituted imidazoles and 1,2,3-triazoles. google.com These catalysts allow for the use of lower reaction temperatures and can provide high yields of the desired product while avoiding the formation of undesirable byproducts. google.com Bases such as pyridine (B92270) can also catalyze these reactions by activating the acyl chloride through a nucleophilic catalysis mechanism, forming a highly reactive quaternary acylammonium salt. wikipedia.org

| Catalyst | Associated Reagent(s) | Mechanism of Action |

| N,N-Dimethylformamide (DMF) | Thionyl Chloride, Oxalyl Chloride | Forms a reactive Vilsmeier reagent intermediate. wikipedia.org |

| Pyridine | General Acyl Halides | Acts as a nucleophilic catalyst, forming a reactive acylammonium salt. wikipedia.org |

| Imidazoles / Triazoles | Phosgene | Effectively catalyzes the reaction at lower temperatures. google.com |

Advanced Approaches for the Synthesis of 1,2-Dihydronaphthalene-1-carboxylic Acid Precursors

The 1,2-dihydronaphthalene (B1214177) structure is a significant motif found in various natural products and pharmaceuticals. chinesechemsoc.org Consequently, numerous advanced synthetic methods have been developed to construct this core framework, which is the necessary precursor to 1,2-Dihydronaphthalene-1-carbonyl chloride.

Electrochemical synthesis offers a green and efficient alternative to traditional methods, often avoiding the need for metal catalysts or external chemical oxidants. chinesechemsoc.org A notable approach involves the electrochemical oxidative [4+2] annulation of two different styrenes to build polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.orgchinesechemsoc.org

This transformation proceeds smoothly under electrochemical conditions, yielding a range of 1,2-dihydronaphthalene derivatives with high regioselectivity and diastereoselectivity. chinesechemsoc.org The mechanism involves the oxidation of one styrene molecule at the anode to generate a reactive alkene radical cation. This intermediate is then attacked by a second, nucleophilic styrene molecule, leading to radical cyclization, further oxidation, and deprotonation to yield the final dihydronaphthalene product. chinesechemsoc.org This method provides a powerful tool for creating multisubstituted six-membered rings from readily available materials. chinesechemsoc.org While this method directly produces the dihydronaphthalene core, subsequent functionalization, such as carboxylation, would be required to obtain the carboxylic acid precursor. chinesechemsoc.org

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. mdpi.com Various transition metals, including palladium, rhodium, and iron, have been utilized to synthesize dihydronaphthalene and related tetralone frameworks. rsc.orgorganic-chemistry.org

Palladium-Catalyzed Reactions : The intramolecular Mizoroki-Heck reaction, catalyzed by palladium, can be used to form the dihydronaphthalene ring system. rsc.org Another powerful technique is the aryne Diels-Alder reaction, which can produce functionalized 1,4-dihydronaphthalenes that are precursors to the 1,2-isomers. acs.org

Rhodium-Catalyzed Reactions : Rhodium(I) catalysts have been successfully used in the asymmetric addition of organoboronic acids to oxabicyclic alkenes. rsc.orgnih.gov This reaction creates multiple stereocenters with high yields and excellent control over the stereochemistry. rsc.org

Iron-Catalyzed Reactions : An operationally simple strategy using iron(III) chloride (FeCl₃) has been developed for the synthesis of functionalized tetrahydronaphthalenes, which are closely related to and can be converted into dihydronaphthalenes. organic-chemistry.orgnih.govnih.gov This method relies on an FeCl₃-catalyzed Friedel-Crafts alkylation of intermediate pyrans formed from aryl ketone precursors. organic-chemistry.org The use of an environmentally benign and inexpensive metal like iron makes this approach particularly attractive. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Palladium (Pd) | Mizoroki-Heck, Aryne Diels-Alder | Forms the core ring structure; can incorporate functional groups. rsc.orgacs.org |

| Rhodium (Rh) | Asymmetric Addition | Generates multiple stereocenters with high enantioselectivity. rsc.orgnih.gov |

| Iron (Fe) | Friedel-Crafts Alkylation | Uses an inexpensive, benign metal; proceeds under mild conditions. organic-chemistry.orgnih.gov |

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of bioactive molecules. Several strategies have been developed for the enantioselective and diastereoselective synthesis of the dihydronaphthalene framework.

One approach utilizes a chiral phosphoric acid to catalyze a quinone Diels-Alder reaction, leading to the efficient and enantioselective construction of dihydronaphthalene-1,4-diols. researchgate.net The stereochemical outcome is highly dependent on the protecting group used on the diene component. researchgate.net

Another powerful method is the asymmetric aryne Diels-Alder reaction. By using an acyclic diene equipped with a chiral auxiliary, such as Oppolzer's sultam, it is possible to achieve excellent diastereoselectivity in the cycloaddition, providing enantiomerically enriched dihydronaphthalene products. acs.org Furthermore, rhodium(I)-catalyzed asymmetric additions of organoboronic acids provide another reliable route to chiral dihydronaphthalene derivatives. rsc.org These stereocontrolled methods are invaluable for synthesizing specific isomers of complex molecules.

Chemical Reactivity and Mechanistic Pathways of 1,2 Dihydronaphthalene 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of 1,2-Dihydronaphthalene-1-carbonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is the basis for its participation in a range of nucleophilic acyl substitution reactions, a class of reaction wherein a nucleophile displaces the chloride leaving group. wikipedia.orgwikipedia.org The general mechanism proceeds through a two-step addition-elimination process, initiated by the nucleophile's attack on the carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion and reforming the carbonyl double bond to yield the substituted product. wikipedia.org

Mechanistic Investigations of Esterification and Amidation Pathways

Esterification and amidation are classic examples of nucleophilic acyl substitution involving this compound. These reactions are fundamental in synthetic chemistry for converting highly reactive acyl chlorides into more stable esters and amides. libretexts.orgstudy.com

Esterification: In the presence of an alcohol (R'OH), the lone pair of electrons on the alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the chloride ion and deprotonation of the oxonium ion intermediate, typically by a weak base like pyridine (B92270), yields the corresponding ester, 1,2-dihydronaphthyl-1-carboxylate. libretexts.org

Amidation: Similarly, reaction with ammonia, a primary amine (R'NH₂), or a secondary amine (R'₂NH) leads to the formation of an amide. The nitrogen atom of the amine serves as the nucleophile. For primary and secondary amines, a second equivalent of the amine is often used to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org

The mechanism for both processes is consistent with the general addition-elimination pathway, distinguished only by the nature of the attacking nucleophile (oxygen for alcohols, nitrogen for amines). wikipedia.orglibretexts.org

Intramolecular and Intermolecular Friedel-Crafts Acylation Reactions with Aromatic Substrates

This compound serves as an effective acylating agent in Friedel-Crafts reactions, which are pivotal for forming carbon-carbon bonds with aromatic rings. These reactions require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. wikipedia.org

Intermolecular Acylation: When treated with an aromatic substrate like benzene in the presence of AlCl₃, the acyl chloride forms a complex with the catalyst, leading to the formation of a resonance-stabilized acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring, proceeding through an electrophilic aromatic substitution mechanism to yield an aryl ketone. The final product is an aromatic ketone featuring the 1,2-dihydronaphthyl moiety. chemistrysteps.com

Intramolecular Acylation: The fused benzene ring of the dihydronaphthalene system can itself act as the aromatic substrate in an intramolecular Friedel-Crafts reaction. Under appropriate conditions, the acylium ion generated at the C1 position can be attacked by the C7 position of the fused aromatic ring, leading to the formation of a new six-membered ring. This cyclization process yields a polycyclic ketone, demonstrating a powerful method for building complex molecular architectures.

| Reaction Type | Aromatic Substrate | Catalyst | Product Type |

| Intermolecular | Benzene | AlCl₃ | (1,2-Dihydronaphthalen-1-yl)(phenyl)methanone |

| Intermolecular | Toluene | AlCl₃ | (1,2-Dihydronaphthalen-1-yl)(p-tolyl)methanone |

| Intramolecular | (Internal) | AlCl₃ / H⁺ | Fused Polycyclic Ketone |

Participation in Carbene and Radical Intermediate Generation

Beyond ionic pathways, this compound can be a precursor to highly reactive carbene and radical intermediates, opening avenues for distinct chemical transformations.

Radical Generation: Acyl chlorides can be converted into acyl radicals under mild, visible-light-induced photoredox catalysis. nih.gov A common strategy involves a nucleophilic organic catalyst that first reacts with the acyl chloride. The resulting intermediate possesses a weak bond that can be cleaved by low-energy photons (e.g., blue LEDs) to generate the acyl radical. rsc.orgresearchgate.net This 1,2-dihydronaphthalene-1-carbonyl radical is a nucleophilic intermediate that can participate in various radical-mediated processes, such as Giese-type additions to electron-poor olefins. researchgate.net

Carbene Generation: The compound can be transformed into a precursor for an acyl carbene through the Arndt-Eistert reaction sequence. libretexts.org The first step involves the reaction of this compound with diazomethane to form an α-diazoketone. libretexts.org This diazoketone is a stable compound that, upon treatment with heat or a metal catalyst (e.g., silver oxide), expels nitrogen gas to generate a highly reactive acyl carbene. This intermediate is central to the Wolff rearrangement, where it rearranges to form a ketene. libretexts.org

Intramolecular Cyclization and Skeletal Rearrangement Processes

The structure of this compound is amenable to various intramolecular reactions that can lead to complex cyclic systems or rearranged molecular skeletons.

Intramolecular Cyclization: As discussed previously, intramolecular Friedel-Crafts acylation is a prime example of a cyclization process. nih.gov Furthermore, if the acyl chloride is converted into an α-diazoketone, the resulting carbene can undergo intramolecular C-H insertion. For instance, the carbene could insert into the C-H bond at the C2 position of the dihydronaphthalene ring, leading to the formation of a fused cyclopropanone ring system, a highly strained and synthetically useful intermediate. wikipedia.org

Skeletal Rearrangement: Skeletal rearrangements often proceed through carbocationic intermediates. cambridgescholars.com In the context of the dihydronaphthalene framework, acidic treatment could protonate the C3=C4 double bond, generating a carbocation at C3 or C4. This could potentially trigger a Wagner-Meerwein-type rearrangement, involving a 1,2-hydride or 1,2-alkyl shift, to alleviate strain or form a more stable carbocation. While specific rearrangements for this exact substrate are not widely documented, the principles of carbocation chemistry suggest such pathways are plausible under forcing conditions, leading to a reorganization of the bicyclic carbon skeleton. cambridgescholars.com

Olefinic Reactivity and Functionalization of the Dihydronaphthalene Moiety

The C3=C4 double bond in the dihydronaphthalene ring behaves as a typical alkene, undergoing addition reactions with electrophiles and participating in cycloadditions. libretexts.org

Electrophilic Addition and Cycloaddition Reactions

Electrophilic Addition: The π electrons of the double bond are nucleophilic and susceptible to attack by electrophiles. libretexts.org The reaction with hydrogen halides (H-X), for example, proceeds via protonation of the double bond to form a carbocation intermediate. unacademy.comyoutube.com According to Markovnikov's rule, the proton will add to the carbon atom that results in the more stable carbocation. In this system, addition of the proton to C4 would generate a secondary carbocation at C3, which is also allylic to the fused benzene ring, conferring extra stability. The halide ion then attacks this carbocation to complete the addition. libretexts.org Similarly, addition of halogens (X₂) occurs via a cyclic halonium ion intermediate, typically resulting in anti-addition of the two halogen atoms across the double bond.

Cycloaddition Reactions: The olefinic bond can act as a 2π component in cycloaddition reactions. For instance, in a [2+2] photocycloaddition, irradiation in the presence of another alkene can lead to the formation of a cyclobutane ring. lnu.edu.cn The dihydronaphthalene moiety can also participate in [4+2] cycloadditions (Diels-Alder reactions), although the reactivity depends on whether it acts as the diene or the dienophile component, which is influenced by substituents and reaction conditions. nih.govrsc.orgnih.gov

| Reaction Class | Reagent | Key Intermediate | Product Type |

| Electrophilic Addition | HBr | Secondary, allylic carbocation | 3-Bromo-1,2,3,4-tetrahydronaphthalene derivative |

| Electrophilic Addition | Br₂ | Cyclic bromonium ion | 3,4-Dibromo-1,2,3,4-tetrahydronaphthalene derivative |

| [2+2] Cycloaddition | Ethene (hν) | Excited state diradical | Fused cyclobutane ring system |

| [4+2] Cycloaddition | Maleic Anhydride | Concerted transition state | Tricyclic adduct |

Selective Functionalization of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound presents a key site for a variety of selective functionalization reactions. The reactivity of this olefinic bond is influenced by the presence of the adjacent electron-withdrawing carbonyl chloride group and the fused aromatic ring. These structural features dictate the regioselectivity and stereoselectivity of addition reactions. This section explores several key transformations targeting the C=C bond, including hydrogenation, epoxidation, halogenation, dihydroxylation, and cycloaddition reactions, supported by research findings on related dihydronaphthalene systems.

Hydrogenation

Catalytic hydrogenation of the carbon-carbon double bond in 1,2-dihydronaphthalene (B1214177) derivatives provides a direct route to the corresponding tetralin structures. While specific studies on this compound are not extensively documented, related research on diene carboxylates indicates that palladium on carbon (Pd/C) is an effective catalyst for such transformations. The hydrogenation process typically proceeds via syn-addition of hydrogen atoms to the double bond from the less sterically hindered face of the molecule.

The reaction is generally carried out under a hydrogen atmosphere in the presence of a palladium catalyst. The choice of solvent can influence the reaction rate and selectivity.

Table 1: Catalytic Hydrogenation of Dihydronaphthalene Derivatives

| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product | Yield (%) |

| Diene Carboxylate | 5% Pd/C | Hexanes | 100 | 30 | Tetrahydro-derivative | ~90 |

| Diene Carboxylate | 5% Pd/C | THF | 100 | 30 | Tetrahydro-derivative | ~85 |

| Diene Carboxylate | 5% Pd/C | MeOH | 100 | 30 | Tetrahydro-derivative | ~80 |

This data is based on the hydrogenation of diene carboxylates with isolated-ring scaffolds and serves as a representative example. nih.gov

The mechanism of catalytic hydrogenation involves the adsorption of both the alkene and molecular hydrogen onto the surface of the metal catalyst. This is followed by the stepwise addition of two hydrogen atoms to the same face of the double bond, resulting in a cis-stereochemical outcome. masterorganicchemistry.comyoutube.com

Epoxidation

Epoxidation of the double bond in this compound would yield the corresponding epoxide, a versatile intermediate for further synthetic transformations. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this purpose. The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxyacid is transferred to the double bond in a single step. This results in the syn-addition of the oxygen atom. masterorganicchemistry.comleah4sci.com

In the case of α,β-unsaturated carbonyl compounds, the epoxidation of the double bond can sometimes compete with the Baeyer-Villiger oxidation of the carbonyl group. However, for many unsaturated systems, epoxidation is the predominant pathway. stackexchange.com The presence of a nearby hydroxyl group can direct the epoxidation to occur on the same face of the molecule due to hydrogen bonding with the peroxyacid. While the carbonyl chloride group is not a hydroxyl group, its polarity and proximity to the double bond may influence the stereochemical outcome of the epoxidation.

Table 2: Representative Epoxidation of Unsaturated Systems with m-CPBA

| Substrate | Reagent | Solvent | Product |

| Alkene | m-CPBA | CH₂Cl₂ | Epoxide |

| α,β-Unsaturated Ketone | m-CPBA | CH₂Cl₂ | Epoxide or Baeyer-Villiger Product |

This table provides a general overview of epoxidation reactions. masterorganicchemistry.comorganic-chemistry.org

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound is expected to proceed via an electrophilic addition mechanism. This reaction typically results in the formation of a vicinal dihalide. The mechanism involves the initial attack of the electron-rich double bond on the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. Subsequent backside attack by the halide ion results in the anti-addition of the two halogen atoms. researchgate.net

For instance, the photobromination of naphthalene (B1677914) with molecular bromine has been shown to produce a tetrabromo-tetrahydronaphthalene derivative, indicating the susceptibility of the dihydronaphthalene system to halogen addition. researchgate.net

Dihydroxylation

The conversion of the carbon-carbon double bond to a vicinal diol can be achieved through dihydroxylation reactions. A prominent method for this transformation is the Sharpless asymmetric dihydroxylation, which allows for the enantioselective synthesis of chiral diols. wikipedia.orgnih.gov This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine ligand. The choice of ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), determines the facial selectivity of the dihydroxylation. wikipedia.orgalfa-chemistry.com

The reaction is highly site-selective, generally favoring the oxidation of the most electron-rich double bond. wikipedia.org The electron-withdrawing nature of the carbonyl chloride group in this compound might influence the rate and selectivity of this reaction. The Sharpless dihydroxylation is a powerful tool for creating stereocenters and has been widely applied in the synthesis of natural products. nih.govencyclopedia.pubacsgcipr.org

Table 3: General Scheme for Sharpless Asymmetric Dihydroxylation

| Alkene Substrate | Reagent | Chiral Ligand | Product | Enantiomeric Excess (ee) |

| Various Alkenes | OsO₄ (catalytic), K₃Fe(CN)₆ | (DHQ)₂PHAL (AD-mix-α) | Vicinal Diol | Often >90% |

| Various Alkenes | OsO₄ (catalytic), K₃Fe(CN)₆ | (DHQD)₂PHAL (AD-mix-β) | Vicinal Diol | Often >90% |

This table illustrates the general applicability and high enantioselectivity of the Sharpless asymmetric dihydroxylation. wikipedia.orgalfa-chemistry.com

Cycloaddition Reactions

The double bond in this compound can potentially act as a dienophile in Diels-Alder reactions, a powerful method for the formation of six-membered rings. mnstate.eduwikipedia.orgcolby.edumasterorganicchemistry.com The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. mnstate.edumasterorganicchemistry.com The carbonyl chloride group, being strongly electron-withdrawing, would activate the double bond for [4+2] cycloaddition with a suitable conjugated diene.

The Diels-Alder reaction is a concerted process that generally proceeds through a cyclic transition state, leading to a high degree of stereospecificity. The reaction between a diene and a substituted dienophile can result in the formation of endo and exo products, with the endo product often being the kinetically favored isomer. wikipedia.org

Applications in the De Novo Synthesis of Complex Organic Architectures

Strategic Utility in the Construction of Polycyclic and Fused-Ring Systems

1,2-Dihydronaphthalene-1-carbonyl chloride serves as a versatile precursor for the synthesis of a variety of polycyclic and fused-ring systems. The reactive acyl chloride functionality readily participates in Friedel-Crafts acylation reactions, a powerful method for forming carbon-carbon bonds with aromatic compounds. scirp.orgnih.govnih.gov This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to generate a highly electrophilic acylium ion that then attacks an aromatic ring. nih.gov

Intramolecular Friedel-Crafts acylation of this compound and its derivatives provides a direct route to constructing fused-ring systems. acs.org By tethering an aromatic nucleus to the dihydronaphthalene core, subsequent cyclization via Friedel-Crafts acylation can lead to the formation of complex polycyclic ketones. The reaction conditions for such intramolecular cyclizations can be optimized to achieve high yields. scirp.org

Furthermore, the diene moiety within the 1,2-dihydronaphthalene (B1214177) scaffold can participate in Diels-Alder reactions, offering another powerful strategy for the construction of fused-ring systems. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene ring. The inherent diene of the dihydronaphthalene system can react with various dienophiles to create intricate polycyclic architectures with a high degree of stereocontrol.

A recent study demonstrated the synthesis of 1,1-disubstituted tetrahydronaphthalenes through an electrochemical intramolecular Friedel-Crafts alkylation, highlighting the adaptability of the dihydronaphthalene framework in forming polycyclic structures under mild conditions. acs.org

Table 1: Key Reactions for Polycyclic System Synthesis

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Intermolecular Friedel-Crafts Acylation | Aromatic compound, Lewis acid (e.g., AlCl₃) | Aromatic ketones |

| Intramolecular Friedel-Crafts Acylation | Tethered aromatic group, Lewis acid | Fused polycyclic ketones |

| Diels-Alder Reaction | Dienophile | Fused cyclohexene derivatives |

Precursor for Structurally Diverse Lignan Analogues and Related Natural Product Scaffolds

Lignans are a large class of naturally occurring polyphenolic compounds with diverse biological activities, including anticancer and antiviral properties. Many lignans, such as podophyllotoxin, possess a core structure derived from the coupling of two phenylpropanoid units. nih.govnih.govnuph.edu.ua The 1,2-dihydronaphthalene framework is a key structural motif in several lignan analogues.

This compound can be utilized as a starting material for the synthesis of various lignan precursors. The carbonyl group can be transformed into a variety of functional groups, allowing for the introduction of the necessary side chains and stereocenters found in natural lignans. For instance, reduction of the carbonyl group to an alcohol, followed by further synthetic manipulations, can lead to the core structures of aryltetralin lignans.

The synthesis of podophyllotoxin analogues has been a significant area of research due to their potent antitumor properties. nih.gov By employing this compound, chemists can access key intermediates that can be further elaborated to generate a library of structurally diverse lignan analogues for biological evaluation. This approach allows for the systematic modification of the lignan scaffold to explore structure-activity relationships and develop new therapeutic agents.

Contribution to Stereoselective and Enantioselective Synthetic Transformations

The creation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals where different enantiomers can have vastly different biological effects. This compound and its derivatives are valuable substrates for stereoselective and enantioselective transformations, enabling the synthesis of chiral molecules with high optical purity.

One key strategy involves the stereoselective reduction of the carbonyl group. The use of chiral reducing agents or catalysts can selectively produce one enantiomer of the corresponding alcohol over the other. nih.govmdpi.com For example, chiral oxazaborolidine catalysts have been effectively used for the enantioselective reduction of various ketones. semanticscholar.org This approach can be applied to derivatives of this compound to generate chiral alcohols that serve as versatile intermediates in the synthesis of more complex molecules.

Furthermore, the dihydronaphthalene scaffold itself can be synthesized in an enantioselective manner. A copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes has been shown to produce biologically active 1,2-dihydronaphthalene-1-ol derivatives with excellent enantio- and diastereoselectivity. acs.orgnih.gov This method provides a direct route to chiral dihydronaphthalene building blocks.

The kinetic resolution of racemic mixtures is another important technique for obtaining enantiomerically pure compounds. For instance, the kinetic resolution of 1,2-dihydronaphthalene oxide has been achieved through asymmetric C-H hydroxylation, demonstrating a method to separate enantiomers of related dihydronaphthalene derivatives. acs.org

Table 2: Methods for Stereoselective Synthesis

| Method | Description | Key Reagents/Catalysts |

|---|---|---|

| Asymmetric Reduction | Enantioselective reduction of the carbonyl group to an alcohol. | Chiral reducing agents (e.g., chiral boranes), chiral catalysts (e.g., oxazaborolidines). mdpi.comsemanticscholar.org |

| Enantioselective Cyclization | Formation of the dihydronaphthalene ring with control of stereochemistry. | Copper catalysts with chiral ligands. acs.orgnih.gov |

Development of Highly Functionalized Derivatives for Advanced Materials and Catalysis Research

The functionalization of the 1,2-dihydronaphthalene scaffold opens up possibilities for the development of new materials with unique properties and for applications in catalysis. The carbonyl chloride group of the title compound is a versatile handle for introducing a wide array of functional groups through reactions with various nucleophiles.

For instance, reaction with amines or alcohols can lead to the formation of amides and esters, respectively. These derivatives can be designed to have specific electronic or photophysical properties. By incorporating the dihydronaphthalene unit into polymer backbones or as pendant groups, it is possible to create functional polymers with tailored characteristics for applications in electronics, optics, or materials science. The synthesis of polyfunctional compounds with multiple carbonyl groups is an area of active research. nih.gov

In the field of catalysis, chiral ligands play a crucial role in asymmetric synthesis. The 1,2-dihydronaphthalene scaffold can be modified to create novel chiral ligands for transition metal catalysts. rsc.orgresearchgate.net The rigid and well-defined structure of the dihydronaphthalene core can provide a specific chiral environment around the metal center, enabling high levels of stereocontrol in catalytic reactions. The development of new chiral N,N'-dioxide ligands, for example, has shown great promise in asymmetric catalysis. rsc.org By attaching such ligand systems to the dihydronaphthalene framework, new and efficient catalysts for a variety of asymmetric transformations could be realized.

Advanced Spectroscopic and Analytical Investigations for Mechanistic Elucidation and Structural Dynamics

Elucidation of Reaction Intermediates and Transition State Structures

The study of reaction mechanisms involving dihydronaphthalene scaffolds often reveals complex pathways with short-lived intermediates. While direct studies on 1,2-Dihydronaphthalene-1-carbonyl chloride are not extensively documented in the provided literature, research on related naphthalene (B1677914) derivatives offers a blueprint for how such investigations are conducted.

Detailed mechanistic studies on the transformation of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles have utilized a combination of experimental analysis and computational modeling, such as Density Functional Theory (DFT) calculations, to map the reaction pathway. nih.gov These studies propose the formation of several key intermediates, including potassium amide anions and α-cyano benzylic carbanions, which are generated in situ. nih.gov The process involves sequential β-hydride eliminations and a subsequent dearomative hydride addition onto a 1-naphthonitrile (B165113) intermediate. nih.gov

Similarly, investigations into the dehydrochlorination of naphthalene tetrachlorides have identified specific intermediates like trans-1,2,4-trichloro-1,2-dihydronaphthalene. rsc.org The characterization of these species is crucial for understanding the subsequent elimination pathways that lead to the formation of various dichloronaphthalene isomers. rsc.org The stability and reactivity of these intermediates dictate the final product distribution. rsc.org Such approaches, combining product analysis with spectroscopic identification and computational support, would be essential for elucidating the transition states and intermediates in reactions of this compound, for example, in its nucleophilic substitution or elimination reactions.

Table 1: Proposed Intermediates in Reactions of Related Naphthalene Systems This table is based on mechanistic studies of related naphthalene compounds and illustrates the types of intermediates that could be studied in reactions involving the title compound.

| Precursor Compound | Proposed Intermediate(s) | Method of Elucidation | Reference |

| 1-Naphthylmethylamine | Potassium amide anion, Aldimine, Iminyl anion, 1-Naphthonitrile, α-Cyano benzylic carbanion | Product Analysis, DFT Calculations | nih.gov |

| Naphthalene Tetrachloride | trans-1,2,4-Trichloro-1,2-dihydronaphthalene | Product Isolation, Kinetic Analysis | rsc.org |

Chiral Analysis and Determination of Enantiomeric Excess in Derived Products

As this compound possesses a stereocenter, its reactions can yield chiral products. The accurate determination of the enantiomeric purity, or enantiomeric excess (ee), of these products is critical, particularly in the context of asymmetric synthesis.

Modern analytical techniques provide robust methods for this purpose. Circular Dichroism (CD) spectroscopy offers a powerful approach for the in situ determination of enantiomeric excess. nih.gov This technique can be applied by reacting a chiral analyte, such as an amine, with a reagent to form diastereomeric complexes that are CD active. By creating calibration curves that plot ellipticity against known ee values, the enantiomeric purity of unknown samples can be determined with high accuracy. nih.gov For instance, a method using an ensemble of 2-formyl-3-hydroxyl pyridine (B92270) and Fe(II) has been shown to determine the ee of chiral amines with an average absolute error of ±5%. nih.gov

Other methods include chiral High-Performance Liquid Chromatography (HPLC), which is a benchmark for ee determination, and mass spectrometry. nih.govscilit.com Mass spectrometry can be used to determine enantiomeric excess by forming diastereomeric complexes with a chiral selector and analyzing their fragmentation patterns or relative abundances. scilit.com Furthermore, UV-visible-shortwave near-infrared (UV-vis-SWNIR) diffuse reflectance spectroscopy, when combined with chemometric methods like Principal Component Analysis (PCA) and Support Vector Machine Regression (SVR), has been shown to successfully discriminate between enantiomers and predict ee values with high coefficients of determination (R² > 0.99). researchgate.net

The kinetic resolution of related compounds, such as 1,2-dihydronaphthalene (B1214177) oxide, highlights the importance of analyzing enantiomeric purity in reactions involving this structural family. acs.org Products derived from the reaction of this compound with chiral nucleophiles would necessitate these advanced analytical methods for stereochemical characterization.

Table 2: Example of Enantiomeric Excess (ee) Determination using a CD Spectroscopy-Based Method This table demonstrates the accuracy of a modern analytical method for determining ee, which would be applicable to chiral products derived from this compound. Data adapted from a study on chiral amines. nih.gov

| Sample | Actual ee (%) | Measured ee (%) | Absolute Error (%) |

| 1 | 90.0 | 93.4 | 3.4 |

| 2 | 75.0 | 79.9 | 4.9 |

| 3 | 50.0 | 45.2 | 4.8 |

| 4 | 25.0 | 29.7 | 4.7 |

| 5 | 0.0 | -1.2 | 1.2 |

| 6 | -25.0 | -22.6 | 2.4 |

| 7 | -50.0 | -54.9 | 4.9 |

| 8 | -75.0 | -71.1 | 3.9 |

| 9 | -90.0 | -95.6 | 5.6 |

In-Situ Spectroscopic Monitoring of Reaction Kinetics and Pathway Evolution

Understanding the kinetics and evolution of a chemical reaction in real-time is crucial for process optimization and mechanistic insight. In-situ spectroscopic monitoring provides a non-invasive window into the reaction mixture, allowing for the continuous tracking of reactant consumption, product formation, and the appearance of any intermediate species. rsc.orgrsc.org

Fourier-transform infrared (FTIR) spectroscopy is a particularly powerful tool for this purpose. rsc.org By monitoring characteristic vibrational frequencies, the concentrations of various components in a reaction can be quantified over time. When dealing with complex overlapping spectra, multivariate analysis techniques are employed to deconvolve the data and provide accurate concentration profiles for each species. rsc.org This approach has been successfully applied to monitor catalytic reactions, including the quantitative assessment of transient aldehyde intermediates. rsc.org

For a reaction involving this compound, one could monitor the disappearance of the characteristic carbonyl chloride C=O stretch (typically ~1790-1750 cm⁻¹) and the appearance of a new carbonyl band corresponding to the product (e.g., an ester or amide). This allows for the precise determination of reaction rates and can help identify the build-up of any spectroscopically active intermediates, providing a comprehensive picture of the pathway evolution. rsc.org

Theoretical and Computational Studies on 1,2 Dihydronaphthalene 1 Carbonyl Chloride

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules.

Conformational Analysis: The non-aromatic portion of the 1,2-dihydronaphthalene (B1214177) ring is not planar and can adopt different conformations. The substituent at the C1 position, the carbonyl chloride group, can exist in either a pseudo-axial or pseudo-equatorial position. These two conformers are in equilibrium, and their relative stability can be predicted using DFT calculations. Studies on related 2-substituted 1,2-dihydronaphthalenes have shown that a 2-chlorocarbonyl group exhibits no significant conformational preference, suggesting that the pseudo-axial and pseudo-equatorial conformers may have very similar energies. rsc.org However, interactions with the hydrogen at the C8 position (a peri interaction) can influence the conformational preference for substituents at the C1 position. rsc.org DFT calculations would involve geometry optimization of both the pseudo-axial and pseudo-equatorial conformers to determine their minimum energy structures and relative stabilities.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. The MEP visualizes the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For 1,2-Dihydronaphthalene-1-carbonyl chloride, the most electrophilic site is expected to be the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Table 1: Calculated Geometric and Electronic Parameters (Illustrative) Note: The following data are illustrative, based on typical values for similar molecules, as specific published data for this compound is unavailable.

| Parameter | Pseudo-Axial Conformer | Pseudo-Equatorial Conformer |

| Relative Energy (kcal/mol) | 0.00 | 0.25 |

| Key Bond Lengths (Å) | ||

| C=O | 1.19 | 1.19 |

| C-Cl | 1.80 | 1.80 |

| C1-C(O)Cl | 1.52 | 1.51 |

| Key Dihedral Angles (°) | ||

| H1-C1-C(O)-Cl | -155.0 | 65.0 |

| Electronic Properties (eV) | ||

| HOMO Energy | -6.5 | -6.4 |

| LUMO Energy | -1.8 | -1.8 |

| HOMO-LUMO Gap | 4.7 | 4.6 |

Prediction of Reaction Pathways and Transition State Analysis

The carbonyl chloride group is a highly reactive functional group, primarily acting as an acylating agent in nucleophilic acyl substitution reactions. DFT calculations are instrumental in mapping out the potential energy surface for such reactions, allowing for the identification of intermediates and, crucially, the transition states that connect them.

A common reaction of acyl chlorides is their reaction with a nucleophile (e.g., an alcohol to form an ester, or an amine to form an amide). The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination pathway. DFT can be used to model this pathway:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. DFT calculations can determine the structure and stability of this intermediate.

Transition State 1 (TS1): The energy barrier for the formation of the tetrahedral intermediate is represented by the first transition state.

Leaving Group Departure: The carbonyl group reforms with the expulsion of the chloride ion.

Transition State 2 (TS2): The energy barrier for the collapse of the intermediate and departure of the leaving group is the second transition state.

The activation energy (the energy difference between the reactants and the highest-energy transition state) determines the reaction rate. DFT calculations can provide quantitative estimates of these activation energies, helping to predict the feasibility and kinetics of a reaction. For Friedel-Crafts acylation reactions, which involve an acyl chloride, the rate-determining step has been identified through DFT as the formation of the acylium ion. nih.gov

Table 2: Illustrative Calculated Activation Energies for a Nucleophilic Acyl Substitution Reaction Note: These values are hypothetical and represent a typical profile for a reaction of an acyl chloride with a generic nucleophile.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Acyl Chloride + Nucleophile) | 0.0 |

| 2 | Transition State 1 (TS1) | +12.5 |

| 3 | Tetrahedral Intermediate | -5.0 |

| 4 | Transition State 2 (TS2) | +8.0 |

| 5 | Products (Acylated Nucleophile + Cl⁻) | -15.0 |

Quantum Chemical Analysis of Reactivity and Selectivity Profiles

Beyond mapping reaction pathways, quantum chemical calculations provide descriptors that can predict the reactivity and selectivity of different sites within a molecule.

Reactivity Indices: Various reactivity indices can be derived from DFT calculations. For instance, analysis of the frontier molecular orbitals (HOMO and LUMO) can predict sites for electrophilic and nucleophilic attack. The distribution of the LUMO can pinpoint the most electrophilic centers, which in this case would be dominated by the carbonyl carbon.

Atomic Charges: Calculating the partial atomic charges (e.g., using Natural Bond Orbital analysis) can quantify the electrophilicity of different atoms. The carbonyl carbon of the acyl chloride group will carry a significant positive charge, confirming its status as the primary site for nucleophilic attack.

Fukui Functions: Fukui functions are another powerful tool for predicting reactivity. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This helps to identify the most likely sites for nucleophilic and electrophilic attack with greater precision than simple atomic charges.

These analyses can help to predict not only the reactivity of the carbonyl chloride group but also the potential for side reactions, such as addition to the C=C double bond in the dihydronaphthalene ring or electrophilic substitution on the aromatic ring under certain conditions.

Molecular Dynamics Simulations for Dynamic Conformational Landscape Exploration

While DFT calculations are excellent for finding stationary points (minima and transition states) on the potential energy surface, they provide a static picture. Molecular Dynamics (MD) simulations, in contrast, simulate the movement of atoms over time, providing insight into the dynamic behavior of the molecule.

For this compound, an MD simulation would allow for the exploration of its dynamic conformational landscape. This includes:

Ring Flexibility: The dihydronaphthalene ring is not rigid. MD simulations can reveal the accessible puckering modes of the non-aromatic ring and the timescales of these motions.

Substituent Orientation: The simulation would show the rotation of the carbonyl chloride group around the C1-C(CO)Cl bond and the dynamic equilibrium between different rotational isomers (rotamers).

Conformational Interconversion: MD simulations can, in principle, capture the interconversion between the pseudo-axial and pseudo-equatorial conformers, providing information on the energy barrier and frequency of this process, which complements the static picture from DFT.

MD simulations on naphthalene (B1677914) and its derivatives have been used to study their interactions and dynamics in various environments. nih.govresearchgate.net Similar simulations for this compound would provide a more complete understanding of its structural flexibility, which can be crucial for its recognition by other molecules or its behavior in solution.

Q & A

Q. What are the recommended analytical techniques for confirming the purity of 1,2-Dihydronaphthalene-1-carbonyl chloride?

Methodological Answer: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for purity assessment. HPLC with UV detection at 254 nm is effective for quantifying residual reactants, while GC-MS can identify volatile byproducts. Calibration curves should be established using reference standards of structurally similar naphthalene derivatives (e.g., 2-Naphthoyl chloride) . For non-volatile impurities, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical to confirm structural integrity and detect stereochemical anomalies.

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer: The compound can be synthesized via chlorination of 1,2-Dihydronaphthalene-1-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key parameters include:

- Reagent stoichiometry: 1.5–2.0 equivalents of chlorinating agent to minimize side reactions.

- Temperature: 60–80°C under anhydrous conditions.

- Catalysis: A catalytic amount of dimethylformamide (DMF) accelerates the reaction. Post-synthesis, distillation under reduced pressure (50–60°C, 10–15 mmHg) isolates the product. Purity should be validated via FT-IR (C=O stretch at ~1770 cm⁻¹) and melting point analysis .

Q. What storage conditions are critical for maintaining the stability of this compound?

Methodological Answer: Store in amber glass vials under inert gas (argon or nitrogen) at 0–6°C to prevent hydrolysis and oxidative degradation. Desiccants like molecular sieves (3Å) should be added to the storage container. Long-term stability studies recommend monthly NMR checks to monitor decomposition .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer: Apply iterative triangulation:

- Data source validation: Compare results across independent studies (e.g., in vitro vs. in vivo models) and verify assay conditions (e.g., solvent polarity, pH).

- Statistical reanalysis: Use meta-analytic tools to assess heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., impurity profiles).

- Mechanistic studies: Conduct knockdown experiments (e.g., siRNA targeting metabolic enzymes) to confirm hypothesized pathways. For example, discrepancies in cytotoxicity may arise from differential expression of cytochrome P450 isoforms .

Q. What experimental design principles should guide toxicological studies of this compound?

Methodological Answer: Adapt the inclusion criteria from Table C-1 in :

| Parameter | Design Considerations |

|---|---|

| Species | Rodents (rats/mice) for acute toxicity; zebrafish embryos for developmental effects. |

| Exposure route | Inhalation (aerosolized) and oral (gavage) to mimic environmental pathways. |

| Dosage | Dose-ranging studies (0.1–100 mg/kg) with logarithmic increments. |

| Endpoints | Histopathology (liver/kidney), oxidative stress markers (MDA, GSH), and genotoxicity (Comet assay). |

Include negative controls (vehicle-only) and positive controls (e.g., benzo[a]pyrene for carcinogenicity). Data interpretation must account for species-specific metabolic differences .

Q. How can computational modeling predict the reactivity of this compound in coupling reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrophilic reactivity:

- Frontier molecular orbitals: Calculate HOMO-LUMO gaps to identify reactive sites.

- Solvent effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using the SMD implicit solvation model. Validate predictions via small-scale coupling reactions (e.g., with amines or alcohols), monitored by LC-MS. Comparative studies with naphthalene-2-carbonyl chloride (analog from ) can highlight steric/electronic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.